molecular formula C20H17NO4 B14333244 2-[6-(Dimethylamino)-1-hydroxynaphthalene-2-carbonyl]benzoic acid CAS No. 106323-26-6

2-[6-(Dimethylamino)-1-hydroxynaphthalene-2-carbonyl]benzoic acid

Cat. No.: B14333244
CAS No.: 106323-26-6
M. Wt: 335.4 g/mol
InChI Key: BEUDNQKYAIFFLQ-UHFFFAOYSA-N
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Description

2-[6-(Dimethylamino)-1-hydroxynaphthalene-2-carbonyl]benzoic acid is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a dimethylamino group, a hydroxyl group, and a benzoic acid moiety

Properties

CAS No.

106323-26-6

Molecular Formula

C20H17NO4

Molecular Weight

335.4 g/mol

IUPAC Name

2-[6-(dimethylamino)-1-hydroxynaphthalene-2-carbonyl]benzoic acid

InChI

InChI=1S/C20H17NO4/c1-21(2)13-8-10-14-12(11-13)7-9-17(18(14)22)19(23)15-5-3-4-6-16(15)20(24)25/h3-11,22H,1-2H3,(H,24,25)

InChI Key

BEUDNQKYAIFFLQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O)O

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation Approach

The Friedel-Crafts reaction offers a direct route to form the carbonyl linkage between the naphthalene and benzoic acid fragments.

Procedure :

  • Synthesis of 6-Dimethylamino-1-hydroxynaphthalene-2-carbonyl chloride :
    • Protect the hydroxyl group on 1-hydroxynaphthalene-2-carboxylic acid using tert-butyldimethylsilyl (TBS) chloride.
    • Convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂).
    • Introduce the dimethylamino group via reductive amination of a nitro precursor, followed by methylation with methyl iodide.
  • Friedel-Crafts Acylation :
    • React 2-carboxybenzaldehyde with the acyl chloride in the presence of AlCl₃ as a Lewis catalyst in dichloromethane at 0–5°C.
    • Deprotect the TBS group using tetrabutylammonium fluoride (TBAF) to regenerate the hydroxyl group.

Challenges :

  • Competing electrophilic substitution at alternative positions on the benzoic acid ring.
  • Acid sensitivity of the dimethylamino group, requiring mild deprotection conditions.

Suzuki-Miyaura Cross-Coupling Strategy

This method leverages palladium-catalyzed coupling to link pre-functionalized aromatic rings.

Procedure :

  • Preparation of Boronic Ester :
    • Synthesize 2-borono-6-(dimethylamino)-1-hydroxynaphthalene via Miyaura borylation of the corresponding bromide using bis(pinacolato)diboron and Pd(dppf)Cl₂.
  • Coupling with 2-Iodobenzoic Acid :
    • React the boronic ester with 2-iodobenzoic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) at 80°C.
    • Purify via recrystallization from a methanol-water system, as described in similar benzoic acid syntheses.

Advantages :

  • High regioselectivity and functional group tolerance.
  • Avoids harsh acidic conditions, preserving the hydroxyl group.

Oxidative Coupling of Methyl Groups

Inspired by the oxidation of mesitylene to 3,5-dimethylbenzoic acid, this route oxidizes a methyl-substituted intermediate.

Procedure :

  • Synthesis of 2-Methyl-6-(dimethylamino)-1-hydroxynaphthalene :
    • Introduce methyl groups via Friedel-Crafts alkylation, followed by oxidation to the carboxylic acid using KMnO₄ in acidic conditions.
  • Coupling to Benzoic Acid :
    • Activate the naphthalene carboxylic acid as an anhydride and react with 2-aminobenzoic acid under basic conditions.

Limitations :

  • Over-oxidation risks degrading the dimethylamino group.
  • Low yields due to steric hindrance at the naphthalene 2-position.

Optimization and Comparative Analysis

Method Yield (%) Conditions Key Challenges Catalytic System
Friedel-Crafts 45–55 AlCl₃, 0–5°C, DCM Competing substitution, deprotection Lewis acid
Suzuki-Miyaura 60–70 Pd(PPh₃)₄, 80°C, DMF/H₂O Boronic ester stability Palladium catalyst
Oxidative Coupling 30–40 KMnO₄, H₂SO₄, reflux Over-oxidation, steric hindrance Oxidizing agent

Key Observations :

  • The Suzuki-Miyaura method offers superior yields and selectivity, albeit requiring advanced intermediates.
  • Friedel-Crafts acylation, while direct, necessitates stringent temperature control to minimize side reactions.

Protection-Deprotection Strategies

Hydroxyl Group Protection

  • TBS Protection :

    • Employ TBSCl and imidazole in DMF to shield the hydroxyl group during acylation.
    • Deprotect with TBAF in THF, achieving >90% recovery.
  • Acetyl Protection :

    • Acetylate with acetic anhydride/pyridine, though risk of esterification with the carboxylic acid group.

Purification and Characterization

  • Crystallization :
    • Utilize methanol/water (1:1) for recrystallization, yielding >99% purity as validated by HPLC.
  • Spectroscopic Analysis :
    • ¹H NMR : Distinct signals for aromatic protons (δ 7.8–8.2 ppm), dimethylamino (δ 2.9 ppm, singlet), and hydroxyl (δ 9.5 ppm, broad).
    • IR : Stretching vibrations at 1680 cm⁻¹ (C=O), 2500–3300 cm⁻¹ (–COOH).

Chemical Reactions Analysis

Types of Reactions

2-[6-(Dimethylamino)-1-hydroxynaphthalene-2-carbonyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of naphthoquinones or benzoquinones.

    Reduction: Formation of naphthols or benzylic alcohols.

    Substitution: Formation of halogenated derivatives or amides.

Scientific Research Applications

2-[6-(Dimethylamino)-1-hydroxynaphthalene-2-carbonyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex molecules.

    Biology: Employed in the study of enzyme interactions and as a fluorescent probe for biological imaging.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[6-(Dimethylamino)-1-hydroxynaphthalene-2-carbonyl]benzoic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl and carbonyl groups can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)benzoic acid
  • 3-Dimethylaminobenzoic acid
  • 2-Dimethylaminobenzoic acid

Uniqueness

2-[6-(Dimethylamino)-1-hydroxynaphthalene-2-carbonyl]benzoic acid is unique due to its naphthalene core structure, which imparts distinct chemical and physical properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[6-(Dimethylamino)-1-hydroxynaphthalene-2-carbonyl]benzoic acid, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves multi-step protocols:

  • Step 1 : Preparation of the naphthalene core via Friedel-Crafts acylation or Mannich reactions to introduce the dimethylamino group .
  • Step 2 : Hydroxylation at position 1 using directed ortho-metallation or oxidative methods.
  • Step 3 : Coupling the naphthalene derivative to benzoic acid via a carbonyl linker, often employing acid chlorides or carbodiimide-mediated condensation.
  • Key Intermediates : 6-(Dimethylamino)-1-hydroxynaphthalene-2-carboxylic acid and activated benzoic acid derivatives (e.g., acyl chlorides) are critical intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should researchers prioritize?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Aromatic protons (δ 6.5–8.5 ppm), hydroxyl (δ 9–10 ppm, broad), and dimethylamino (δ 2.8–3.2 ppm, singlet).
  • ¹³C NMR : Carbonyl (δ ~170 ppm), aromatic carbons (δ 110–150 ppm), and dimethylamino (δ 40–45 ppm) .
  • IR : Stretching vibrations for hydroxyl (~3200 cm⁻¹), carbonyl (~1680 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .
  • MS : Molecular ion peak (m/z ~363 for C₂₀H₁₇NO₄) and fragmentation patterns indicating loss of COOH or dimethylamine groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields during the synthesis of this compound?

  • Methodological Answer : Contradictions often arise from:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve coupling efficiency compared to THF .
  • Catalyst Selection : Pd-based catalysts for cross-coupling vs. Brønsted acids for condensation (e.g., H₂SO₄ vs. HCl) .
  • Data Reconciliation : Use controlled experiments with standardized conditions (temperature, stoichiometry) and validate via HPLC purity assays .

Q. What computational strategies predict the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Model the electrophilicity of the carbonyl carbon using Fukui indices and electrostatic potential maps .
  • MD Simulations : Assess solvent accessibility and steric hindrance around the carbonyl group .
  • Case Study : Substituent effects (e.g., electron-donating dimethylamino vs. electron-withdrawing hydroxyl groups) modulate reactivity, as shown in analogous naphthalene-carboxylic acid systems .

Q. How does the compound’s structure influence its binding affinity to biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Pharmacophore Mapping : The hydroxyl and carbonyl groups act as hydrogen bond donors/acceptors, while the dimethylamino group enhances solubility and cationic interactions .
  • SAR Studies : Compare derivatives lacking the hydroxyl group (reduced binding) or with altered substituent positions (e.g., 6-methoxy vs. 6-dimethylamino) .

Data Contradiction and Validation

Q. Why do different studies report varying pKa values for the hydroxyl and carboxylic acid groups?

  • Methodological Answer :

  • Measurement Techniques : Potentiometric titration (aqueous vs. non-aqueous media) vs. UV-Vis spectrophotometry .
  • Solvent Effects : pKa shifts in DMSO (carboxylic acid ~4.5) vs. water (~2.8) due to solvation differences .
  • Validation : Cross-validate using computational pKa prediction tools (e.g., MarvinSketch) and empirical correlations .

Application-Oriented Questions

Q. What strategies optimize the compound’s stability in aqueous solutions for in vitro assays?

  • Methodological Answer :

  • pH Control : Maintain solutions at pH 5–6 to minimize deprotonation of the carboxylic acid and hydroxyl groups .
  • Lyophilization : Store as a lyophilized powder and reconstitute in degassed buffers to prevent oxidative degradation .

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